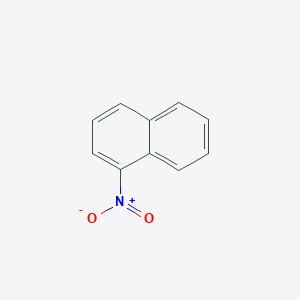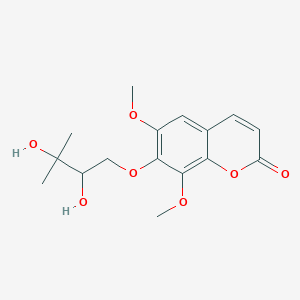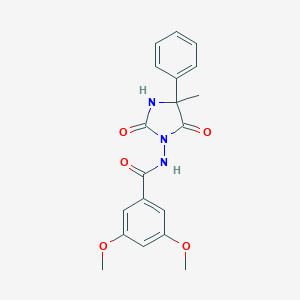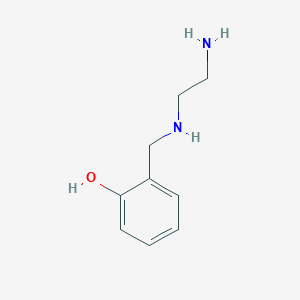
27-p-Coumaroyloxyursolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-CAUA is a novel selective inhibitor of EGFR kinase, leading to inactivation of PI3K/AKT/mTOR and Ras-Raf-MEK-ERK signal pathways.
Aplicaciones Científicas De Investigación
Cytotoxic Activity : 27-p-Coumaroyloxyursolic acid has been isolated from plants like Viburnum jucundum and evaluated for its cytotoxic activity against human cancer cell lines. The compound exhibited significant cytotoxic effects, suggesting its potential application in cancer research and treatment (Ríos, González-Morales, & Villarreal, 2001).
Antiplasmodial Activity : Research on triterpenes from Gardenia saxatilis, including 27-O-p-coumaroyloxyursolic acid, has shown that these compounds exhibit antiplasmodial activity. This indicates their potential use in treating malaria caused by Plasmodium falciparum (Suksamrarn, Tanachatchairatana, & Kanokmedhakul, 2003).
Pancreatic Lipase Inhibitor : A study identified this compound as a potent inhibitor of pancreatic lipase, indicating its potential application in managing obesity and related metabolic disorders (Jang et al., 2008).
ACAT Inhibition : This compound was also isolated from Ilex kudincha and identified as an inhibitor of acyl CoA cholesteryl acyl transferase (ACAT), suggesting its potential application in treating hypercholesterolemia and atherosclerosis (Nishimura et al., 1999).
Phospholipase Cγ1 Inhibition : A study explored the structure-activity relationship of triterpene esters including this compound as inhibitors of phospholipase Cγ1. This suggests its relevance in the development of cancer chemopreventive or chemotherapeutic agents (Lee et al., 2008).
Apoptosis and Mitochondrial Autophagy in Cancer Cells : Research demonstrated that 27-P-CAUA (this compound) induces apoptosis and mitochondrial autophagy in breast cancer cells by inhibiting the HER2/PI3K/AKT signaling pathway, indicating its potential in breast cancer therapy (Huang, Wang, & Wang, 2022).
EGFR Tyrosine Kinase Inhibition : A study found that 27-O-p-(E)-coumaroyl ursolic acid (27-CAUA) inhibits EGFR kinase and is associated with apoptosis in cancer cells, suggesting its use as a targeted therapeutic agent in cancer treatment (Wang et al., 2019).
Propiedades
Fórmula molecular |
C39H54O6 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-24-15-20-38(34(43)44)21-22-39(23-45-32(42)14-9-26-7-10-27(40)11-8-26)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,25+,29+,30-,31+,33+,36+,37-,38+,39+/m1/s1 |
Clave InChI |
RZHJGXXCTIXCRI-HLWIYMQRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)COC(=O)/C=C/C6=CC=C(C=C6)O)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
27-CAUA; 27 CAUA; 27CAUA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]pyrazine](/img/structure/B516577.png)
![4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B516648.png)


![13-Azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-2-one](/img/structure/B517121.png)
![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)
![3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide](/img/structure/B517251.png)
![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)